molecular formula C17H13N5O5S2 B10880544 2-(5-Cyano-4-furan-2-yl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-N-(4-sulfamoyl-phenyl)-acetamide

2-(5-Cyano-4-furan-2-yl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-N-(4-sulfamoyl-phenyl)-acetamide

Cat. No.: B10880544
M. Wt: 431.5 g/mol
InChI Key: SRNMOECDFZCZBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-[4-(AMINOSULFONYL)PHENYL]-2-{[5-CYANO-4-(2-FURYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a cyano group, and a furan ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(AMINOSULFONYL)PHENYL]-2-{[5-CYANO-4-(2-FURYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the sulfonamide derivative, followed by the introduction of the cyano and furan groups through various organic reactions. Common reagents used in these reactions include sulfuric acid, cyanogen bromide, and furan derivatives. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(AMINOSULFONYL)PHENYL]-2-{[5-CYANO-4-(2-FURYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to amine derivatives.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

N~1~-[4-(AMINOSULFONYL)PHENYL]-2-{[5-CYANO-4-(2-FURYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-[4-(AMINOSULFONYL)PHENYL]-2-{[5-CYANO-4-(2-FURYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity. The cyano and furan groups may enhance binding affinity and specificity, leading to more effective inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(AMINOSULFONYL)PHENYL]-2-{[4-(4-METHYLPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
  • N-[4-(AMINOSULFONYL)PHENYL]-2-{[3-(4-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE
  • N1-[4-(AMINOSULFONYL)PHENYL]-2,2-DIMETHYLPROPANAMIDE

Uniqueness

N~1~-[4-(AMINOSULFONYL)PHENYL]-2-{[5-CYANO-4-(2-FURYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyano group and furan ring differentiates it from other similar compounds, potentially offering enhanced reactivity and specificity in various applications.

Properties

Molecular Formula

C17H13N5O5S2

Molecular Weight

431.5 g/mol

IUPAC Name

2-[[5-cyano-4-(furan-2-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C17H13N5O5S2/c18-8-12-15(13-2-1-7-27-13)21-17(22-16(12)24)28-9-14(23)20-10-3-5-11(6-4-10)29(19,25)26/h1-7H,9H2,(H,20,23)(H2,19,25,26)(H,21,22,24)

InChI Key

SRNMOECDFZCZBN-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=C(C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.